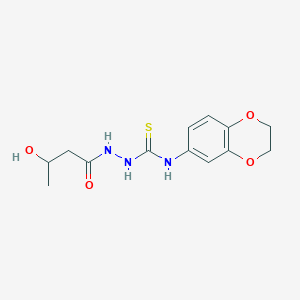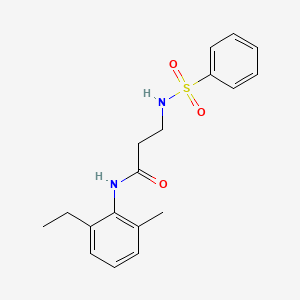![molecular formula C25H28N2O2 B4848491 4-(benzyloxy)-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B4848491.png)
4-(benzyloxy)-N-[4-(diethylamino)-2-methylphenyl]benzamide
Vue d'ensemble
Description
4-(benzyloxy)-N-[4-(diethylamino)-2-methylphenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in biomedical research. This compound is also known as BMB and has been used in various studies to understand its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of BMB is not fully understood, but studies have shown that it interacts with certain proteins in the cell, leading to the inhibition of cell growth and proliferation. BMB has also been shown to induce apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
BMB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes in the cell, leading to the inhibition of cell growth. BMB has also been shown to induce oxidative stress in cells, leading to cell death. Additionally, BMB has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BMB in lab experiments is its high potency. It has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using BMB is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of BMB in scientific research. One potential application is in the development of new cancer treatments. BMB has shown promising results in inhibiting the growth of cancer cells, and further research in this area could lead to the development of new cancer therapies. Additionally, BMB has shown potential in the treatment of Alzheimer's disease, and further research could lead to the development of new treatments for this disorder. Finally, BMB could be used in the study of other diseases and disorders, such as inflammatory diseases and autoimmune disorders, where it has shown potential for the treatment of these conditions.
In conclusion, 4-(benzyloxy)-N-[4-(diethylamino)-2-methylphenyl]benzamide is a chemical compound that has shown significant potential in scientific research. Its use in cancer research and the study of Alzheimer's disease has shown promising results, and further research in these areas could lead to the development of new treatments for these conditions. Additionally, BMB has shown potential in the study of other diseases and disorders, making it a valuable tool for researchers in the field of medicine.
Applications De Recherche Scientifique
BMB has been widely used in scientific research for various applications. One of the most significant uses of this compound is in the field of cancer research. Studies have shown that BMB has anticancer properties and can inhibit the growth of cancer cells. It has also been used in the study of Alzheimer's disease, where it has shown potential for the treatment of this neurodegenerative disorder.
Propriétés
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-4-phenylmethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-4-27(5-2)22-13-16-24(19(3)17-22)26-25(28)21-11-14-23(15-12-21)29-18-20-9-7-6-8-10-20/h6-17H,4-5,18H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXYKYCSFDEEDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4848410.png)
![2-(4-bromophenyl)-6-ethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4848416.png)



![N-(3-nitrophenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4848451.png)
![4-{5-methyl-2-[2-(phenylthio)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4848459.png)
![N'-[(1-butyl-1H-indol-3-yl)methylene]-1-(ethylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B4848462.png)
![2-(2,3-dimethylphenoxy)-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4848470.png)
![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4848479.png)


![1-(4-methoxyphenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4848495.png)
![2-(methylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4848509.png)